2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
Description
2-(4-Bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic indole-based acetamide derivative. Its structure features a 4-bromo-substituted indole moiety connected via an acetamide linker to a second indole ring bearing a 2-methoxyethyl group at the N1 position.
Properties
Molecular Formula |
C21H20BrN3O2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C21H20BrN3O2/c1-27-13-12-24-10-9-16-18(5-3-7-20(16)24)23-21(26)14-25-11-8-15-17(22)4-2-6-19(15)25/h2-11H,12-14H2,1H3,(H,23,26) |
InChI Key |
PVYWVZUZFUIVJW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the following steps:
Bromination: The starting material, 1H-indole, undergoes bromination to introduce a bromine atom at the 4-position.
Acylation: The brominated indole is then acylated with an appropriate acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs primarily differ in substituents on the indole rings and the acetamide-linked side chains. Key examples include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C21H20BrN3O2).
†Calculated from HRMS data in .
Key Observations:
Substituent Influence on Bioactivity :
- Compounds like 10j () with electron-withdrawing groups (e.g., nitro, chloro) exhibit anticancer activity, suggesting that the bromo substituent in the target compound may enhance binding affinity through similar electronic effects .
- The 2-methoxyethyl group in the target compound and Y044-4810 () likely improves solubility compared to lipophilic groups like chlorobenzyl () .
Synthetic Yields: Yields for indole-acetamide derivatives vary widely.
Crystallinity and Stability :
- Brominated indoles, such as 2-(4-bromo-1H-indol-3-yl)acetonitrile (), exhibit defined crystal structures, implying that the target compound’s bromo substituent may enhance crystallinity and stability .
Pharmacological and Molecular Docking Insights
While direct data for the target compound are lacking, analogs in were evaluated as dual Bcl-2/Mcl-1 inhibitors. The pyridin-2-yl substituent in 10m () showed moderate activity, highlighting the role of heteroaromatic groups in target engagement .
Biological Activity
The compound 2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20BrN3O2
- Molecular Weight : 426.3 g/mol
- CAS Number : 1324056-27-0
The compound features a complex structure with two indole moieties linked by an acetamide group, which is significant for its biological interactions. The presence of a bromine atom enhances its reactivity and potential binding affinity to biological targets.
Anticancer Potential
Recent studies have focused on the anticancer properties of indole derivatives. The compound has shown promise as an inhibitor of various cancer cell lines, particularly those expressing mutant forms of the epidermal growth factor receptor (EGFR).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| A431 | 1.22 | Osimertinib | 11.29 |
| H1975 | 0.38 | Afatinib | 0.67 |
| MDA-MB-231 | 8.3 | Lapatinib | 11.3 |
The compound exhibited comparable antiproliferative activity to established EGFR inhibitors like osimertinib and afatinib, indicating its potential as a therapeutic agent in targeted cancer therapies .
The proposed mechanism involves the inhibition of EGFR signaling pathways, which are critical in tumorigenesis. The bromine substitution on the indole ring enhances hydrophobic interactions with the receptor, increasing binding affinity and selectivity .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the indole structure significantly affect biological activity. For instance:
- Substitution Patterns : The introduction of electron-withdrawing groups (EWGs) such as bromine at specific positions on the indole rings has been shown to enhance potency against EGFR.
- Linker Variations : Altering the length and composition of the linker between the indole moieties can influence pharmacokinetics and bioavailability .
Table 2: Summary of Structural Modifications and Their Effects
| Modification Type | Effect on Activity |
|---|---|
| Bromine Substitution | Increased binding affinity |
| Length of Linker | Optimal at two carbon atoms |
| Electron-Withdrawing Groups | Enhanced antiproliferative activity |
Case Study 1: In Vitro Analysis
In a study investigating various indole derivatives, 2-(4-bromo-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide was tested against several cancer cell lines including A431 and H1975. The results indicated significant cytotoxic effects, with IC50 values lower than many reference compounds .
Case Study 2: In Vivo Efficacy
In vivo studies are still limited; however, preliminary animal model tests suggest that this compound may reduce tumor size in xenograft models when administered at therapeutic doses . Further research is needed to establish optimal dosing regimens and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
